Métromidazole-d4

Vue d'ensemble

Description

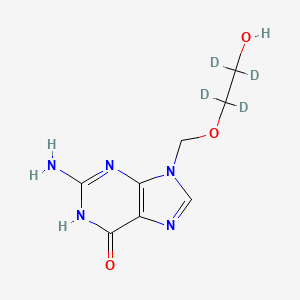

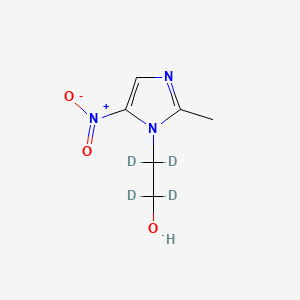

Metronidazole-d4 is intended for use as an internal standard for the quantification of metronidazole by GC- or LC-MS. Metronidazole is an antibiotic that has activity against anaerobic bacteria and protozoa including T. vaginalis, E. histolytica, G. lamblia, C. difficile, and H. pylori. It reduces the growth of E. coli in vitro (MIC = 128 mg/L under anaerobic conditions). In vivo, metronidazole reduces viable counts of B. fragilis in a rabbit model of infection. Formulations containing metronidazole have been used in the treatment of various infections including H. pylori and C. difficile.

A deuterated Metronidazole. Metronidazole is an antibacterial in the treatment of rosacea. Antiprotozoal (trichomonas). A potential human carcinogen.

Applications De Recherche Scientifique

Dégradation photocatalytique

Le Métromidazole-d4 est utilisé dans des études portant sur la dégradation photocatalytique des antibiotiques {svg_1}. Plus précisément, il a été utilisé dans des recherches portant sur la dégradation du métronidazole (MNZ), un antibiotique très consommé, en solutions aqueuses utilisant un nanocomposite Co/g-C3N4/Fe3O4 sous irradiation de lumière visible {svg_2}. Ces recherches sont cruciales pour développer des méthodes efficaces de suppression des résidus d’antibiotiques dans l’environnement.

Systèmes d’administration de médicaments

Le this compound est également utilisé dans le développement de systèmes d’administration de médicaments {svg_3}. Des recherches ont été menées pour développer différents types de formulations de gel – bigel, hydrogel et oléogel – en tant que systèmes d’administration locale contenant du métronidazole (MET) qui peuvent être appliqués à la muqueuse buccale {svg_4}. Ces études portent sur l’examen de l’influence du type de formulation sur les propriétés mécaniques, rhéologiques et mucoadhésives, ainsi que sur la libération in vitro du métronidazole, sa perméation ex vivo à travers la muqueuse porcine buccale et son activité antimicrobienne {svg_5}.

Mécanisme et cinétique de dégradation

Les recherches portant sur le this compound comprennent également des études sur le mécanisme et la cinétique de dégradation du métronidazole en présence de HO• et de SO4•− {svg_6}. Ces études sont menées à l’aide de la théorie de la fonctionnelle de la densité (DFT) et sont importantes pour comprendre comment le métronidazole, un antibiotique largement utilisé pour traiter les maladies infectieuses causées par des bactéries anaérobies, se dégrade {svg_7}.

Mécanisme D'action

Target of Action

Metronidazole-d4, a derivative of Metronidazole, is primarily targeted at anaerobic bacteria and protozoa . The drug’s primary targets are the DNA and electron-transport proteins of these organisms .

Mode of Action

Metronidazole-d4 is a prodrug that is reductively activated under low oxygen tension, leading to the reduction of its nitro group . This reduction results in the fragmentation of the imidazole ring and the production of cytotoxic intermediates . These intermediates bind to the DNA and electron-transport proteins of the target organisms, blocking nucleic acid synthesis .

Biochemical Pathways

The biochemical pathways affected by Metronidazole-d4 involve the reduction of the nitro group of the drug under low oxygen tension, leading to the fragmentation of the imidazole ring . This process results in the formation of cytotoxic intermediates that inhibit DNA synthesis and repair .

Pharmacokinetics

Metronidazole-d4 is rapidly absorbed in humans, mostly entering the gastrointestinal tract directly through the mucosa . It is found in all tissues in mice and rats, after oral or intravenous administration . The elimination half-life of metronidazole is approximately 7.3 ± 1.0 hours after a single 500mg IV dose in healthy subjects .

Result of Action

The result of Metronidazole-d4’s action is the inhibition of DNA synthesis and repair in the target organisms . This leads to cell death and the effective treatment of infections caused by these organisms .

Action Environment

The action of Metronidazole-d4 can be influenced by environmental factors such as pH and the presence of certain metal ions . For example, the degradation efficiency of Metronidazole-d4 can be affected by different pH levels . Additionally, the presence of certain metal ions can influence the reductive activation of the drug .

Analyse Biochimique

Biochemical Properties

Metronidazole-d4, like Metronidazole, is a prodrug that is reductively activated under low oxygen tension . This activation leads to imidazole fragmentation and cytotoxicity .

Cellular Effects

Metronidazole-d4 is expected to have similar cellular effects as Metronidazole. It has been shown to have cytotoxic effects on various types of cells . It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the reduction of the nitro group in Metronidazole-d4 under low oxygen tension leads to the formation of cytotoxic compounds . These compounds may bind to DNA and other biomolecules, inhibiting DNA synthesis and repair .

Temporal Effects in Laboratory Settings

Studies on Metronidazole have shown that its cytotoxic effects can persist over time

Dosage Effects in Animal Models

Studies on Metronidazole have shown that it can have toxic or adverse effects at high doses .

Metabolic Pathways

Metronidazole-d4 is likely involved in similar metabolic pathways as Metronidazole. Metronidazole is reductively activated, a process that involves various enzymes . This activation can affect metabolic flux and metabolite levels .

Transport and Distribution

Metronidazole is known to be widely distributed throughout the body and various body fluids .

Subcellular Localization

Given its molecular structure and properties, it is likely to be found in various compartments within the cell where it exerts its effects .

Propriétés

IUPAC Name |

1,1,2,2-tetradeuterio-2-(2-methyl-5-nitroimidazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3/i2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOCPAMSLUNLGC-RRVWJQJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1C(=NC=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678716 | |

| Record name | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261392-47-5 | |

| Record name | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1261392-47-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.